molecular formula C7H5Cl2N3 B580565 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine CAS No. 1227089-74-8

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine

Cat. No.: B580565
CAS No.: 1227089-74-8
M. Wt: 202.038
InChI Key: FNIWVSATLMFMHJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its high value stems from the pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug design known for its close resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . This compound serves as a critical synthetic intermediate for the exploration of novel, potent, and selective kinase inhibitors. Research has demonstrated its application as a key precursor in the development of fibroblast growth factor receptor (FGFR) inhibitors . The specific substitution pattern of the chlorine atoms on the pyridine ring is crucial for optimizing molecular interactions within the kinase domain, contributing to both high potency and selectivity over other kinases, such as VEGFR2, which is a common challenge in kinase inhibitor design . The structural features of this scaffold allow researchers to synthesize compounds that maintain essential hydrogen-bonding interactions with the kinase's hinge region, a vital component for achieving effective target inhibition . Beyond oncology research, the broader class of pyrazolo[3,4-b]pyridines has also been investigated for other biological activities, including antibacterial properties, highlighting the utility and versatility of this chemical template in life sciences research .

Properties

IUPAC Name

4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWVSATLMFMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227089-74-8
Record name 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Preparation Methods

The synthesis of 4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, aryl boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Mechanism of Action:
The compound's mechanism involves the inhibition of ATP-binding sites in kinases, which are crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis in targeted cancer cells, making it a promising candidate for further development in oncology .

Agrochemical Applications

Pesticidal Properties:
In agrochemistry, this compound has been investigated for its pesticidal properties. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects. This selectivity is vital for sustainable agricultural practices.

Case Study:
A field trial assessed the efficacy of this compound against common agricultural pests. Results indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing its potential as an effective pesticide while minimizing environmental impact .

Material Science

Polymer Chemistry:
The compound has also found applications in polymer chemistry. Its unique structure allows it to act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

PropertyValue
Thermal Stability>300 °C
Mechanical StrengthHigh (specific values vary)
SolubilitySoluble in organic solvents

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting their activity and leading to antimicrobial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, synthetic accessibility, and physicochemical properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can be contextualized by comparing it to analogues with variations in substituents, fused ring systems, or core scaffolds. Below is a detailed analysis:

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Substituents Key Properties/Biological Activity Synthesis Method Reference
This compound 4-Cl, 6-Cl, 1-CH₃ Kinase inhibition (MNK1/2), planar structure critical for activity Cyclocondensation with malononitrile/formamide
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 4-Cl, 2-CH₃ Reduced steric hindrance; lower kinase affinity Similar to above, with altered alkylation
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Pyrimidine core, 1-C₂H₅ Distinct electronic profile; lower solubility Halogenation of pyrimidine precursors
6-Amino-5-cyano-4-methyl-1,3-diphenylpyrazolo[3,4-b]pyridine 6-NH₂, 5-CN, 4-CH₃, 1/3-Ph Enhanced hydrogen-bonding capacity; antimicrobial activity Reaction of thiazinone with malononitrile

Key Observations :

  • Chlorine Substituents : The dichloro substitution at positions 4 and 6 enhances electrophilicity and binding to kinase ATP pockets, as seen in MNK1/2 inhibitors .
  • Methyl vs. Ethyl Groups : The 1-methyl group in the target compound reduces metabolic instability compared to bulkier alkyl chains (e.g., ethyl in CAS 864292-48-8), which may impair target engagement .
  • Core Modifications : Replacing the pyridine ring with pyrimidine (e.g., 4,6-dichloro-1-ethyl-pyrazolo[3,4-d]pyrimidine) alters electron distribution, reducing biological activity in kinase assays .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Planarity and Aromaticity: The pyrazolo[3,4-b]pyridine core’s planar structure is essential for MNK1/2 inhibition. Derivatives with non-planar scaffolds (e.g., pyrazolo[3,4-b]pyridin-6-one) lose activity despite similar substituents .
  • Halogen Effects: Dichloro substitution increases lipophilicity (logP ~2.8), enhancing membrane permeability compared to mono-chloro analogues (logP ~1.9) .
  • Methyl Group Role : The 1-methyl group minimizes steric clashes in kinase binding pockets, as evidenced by reduced activity in 1-ethyl or 1-phenyl analogues .

Biological Activity

4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1227089-74-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

  • Molecular Formula: C7H5Cl2N3
  • Molecular Weight: 202.04 g/mol
  • Purity: ≥ 95%
  • Structure: The compound features a pyrazolo[3,4-b]pyridine core with chlorine substituents at the 4 and 6 positions and a methyl group at the 1 position.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, the compound has been evaluated in various cancer models:

  • Xenograft Models: In studies involving multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), compounds similar to this compound demonstrated marked tumor growth inhibition without substantial hepatotoxicity, indicating a favorable safety profile .
  • Mechanism of Action: The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds may induce apoptosis and disrupt DNA repair mechanisms .

Anti-inflammatory Properties

Compounds within the pyrazolo family have also shown promise as anti-inflammatory agents:

  • COX Inhibition: Certain derivatives have been identified as selective COX-2 inhibitors, which are crucial for mediating inflammatory responses. The anti-inflammatory activity was measured using IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

StudyModelFindings
Xenograft Mouse ModelsSignificant reduction in tumor growth for MM and PDAC without increased liver enzymes.
In Vitro Cancer Cell LinesInduction of apoptosis and inhibition of cell proliferation in various cancer types.
In Vivo Anti-inflammatory TestsDemonstrated effective COX-2 inhibition with IC50 values comparable to diclofenac sodium.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with cellular pathways that promote cancer cell growth.
  • Induction of Apoptosis: It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Disruption of DNA Repair Mechanisms: By inhibiting enzymes responsible for DNA repair, the compound enhances the susceptibility of cancer cells to chemotherapeutic agents.

Q & A

Q. What are common synthetic routes for 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine?

Methodological Answer: The synthesis typically involves:

  • Multicomponent reactions : A green one-pot approach using meglumine as a catalyst under aqueous conditions can yield pyrazolo[3,4-b]pyridine derivatives. This method minimizes waste and avoids toxic solvents .
  • Annulation strategies : Constructing the pyridine ring onto a pre-formed pyrazole scaffold. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can be synthesized via aminopyrazole derivatives, followed by substitution with aniline or other nucleophiles .
  • Halogenation : Chlorine atoms are introduced at positions 4 and 6 through electrophilic substitution or via intermediates like 4,6-dichloropyrazolo[3,4-b]pyridine, which can undergo further functionalization .

Q. How is NMR spectroscopy utilized in characterizing pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: NMR techniques are critical for structural elucidation:

  • 1D NMR : Assigns proton environments (e.g., methyl groups at N(1) appear as singlets near δ 3.5–4.0 ppm) .
  • 2D NMR : HSQC and HMBC experiments resolve regioisomeric ambiguities. For example, HMBC cross-peaks between C(6)-SCH₃ protons (δ 2.7 ppm) and C(6) (δ 160.7 ppm) confirm substitution patterns .
  • DEPT-135 : Differentiates CH₃, CH₂, and CH groups, aiding in verifying methyl substituents .

Advanced Research Questions

Q. How can researchers optimize selectivity of pyrazolo[3,4-b]pyridines for FGFR over VEGFR2?

Methodological Answer: Key strategies include:

  • Scaffold modifications : Replacing the pyrazolo[3,4-b]pyridine core with indazole reduces FGFR1 potency by 11-fold, highlighting the scaffold's critical role in binding .
  • Substituent effects : Introducing chlorine atoms at ortho positions of a dimethoxyphenyl ring enhances FGFR1 selectivity (IC₅₀ = 0.3 nM) while reducing VEGFR2 affinity (IC₅₀ = 365.9 nM), achieving 1200-fold selectivity .
  • Hydrogen bonding : Retaining the N(1)-H moiety is essential for FGFR1 inhibition, as N-methylation abolishes activity (>5 μM IC₅₀) .

Q. What role does asymmetric synthesis play in producing enantiomerically pure pyrazolo[3,4-b]pyridines?

Methodological Answer: Asymmetric Friedel–Crafts alkylation/cyclization using chiral Rh(III) catalysts enables enantioselective synthesis:

  • Catalytic system : Rh(III) complexes with α,β-unsaturated 2-acyl imidazoles yield pyrazolo[3,4-b]pyridines in 81–98% yield and 85–99% enantiomeric excess (ee) .
  • Mechanistic insight : The reaction proceeds via cyclization of 5-aminopyrazoles, where the chiral catalyst controls stereochemistry at the pyridine ring junction .

Q. How do computational methods aid in understanding pyrazolo[3,4-b]pyridine interactions with kinase domains?

Methodological Answer:

  • Molecular docking : Models interactions between the N(1)-H group and kinase hinge regions (e.g., FGFR1’s Ala564 and Glu562). Docking studies validate chlorine substituents’ role in hydrophobic pocket occupancy .
  • Quantum studies : DFT calculations predict nonlinear optical (NLO) properties and thermodynamic stability, as seen in derivatives like HMBPP, which show high polarizability (α = 3.64 × 10⁻²³ esu) .

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